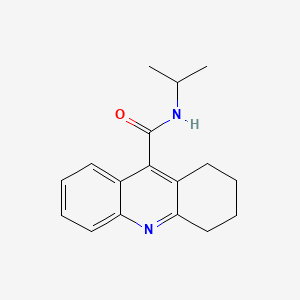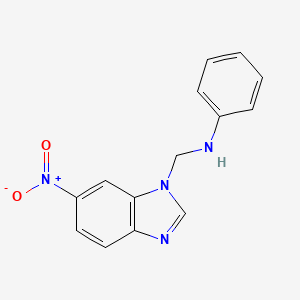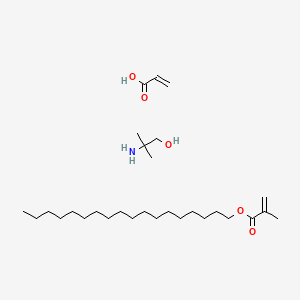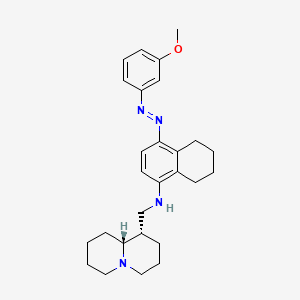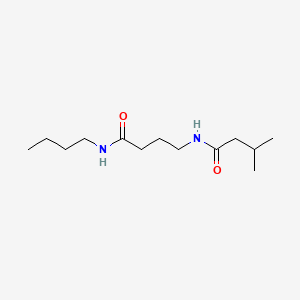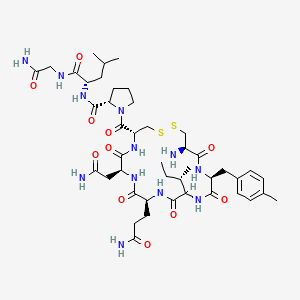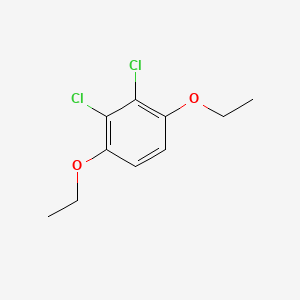
2,3-Dichloro-1,4-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,4-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted onto the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,4-diethoxybenzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,4-diethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-1,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,4-diethoxybenzene involves its interaction with various molecular targets. The chlorine atoms and ethoxy groups influence the compound’s reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the ethoxy groups act as electron-donating groups, enhancing the reactivity of the benzene ring towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Dichloro-1,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of ethoxy groups.
2,3-Dichloro-1,4-dinitrobenzene: Similar structure but with nitro groups instead of ethoxy groups.
Uniqueness
2,3-Dichloro-1,4-diethoxybenzene is unique due to the presence of ethoxy groups, which influence its chemical reactivity and potential applications. The ethoxy groups make the compound more lipophilic compared to its hydroxyl or methoxy analogs, potentially affecting its solubility and interactions in biological systems.
Properties
CAS No. |
56054-73-0 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,3-dichloro-1,4-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
HSCDKMSHHDHBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



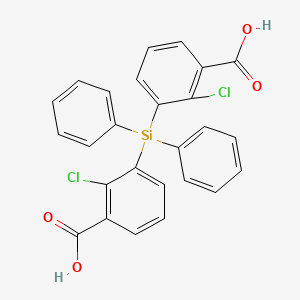




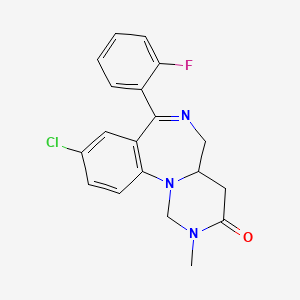
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
